molecular formula C6H13BO2 B8814604 3,3-Dimethyl-1-butenylboronic acid

3,3-Dimethyl-1-butenylboronic acid

Cat. No.: B8814604
M. Wt: 127.98 g/mol
InChI Key: CTIWKIMYFQSVBZ-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1-butenylboronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a vinyl group, with a tert-butyl group providing steric hindrance. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-1-butenylboronic acid typically involves the reaction of a vinylboronate ester with a tert-butyl group. One common method is the hydroboration of a vinyl compound followed by oxidation to yield the boronic acid. The reaction conditions often require the use of a palladium catalyst and a base, such as potassium carbonate, to facilitate the formation of the boronic acid group .

Industrial Production Methods

Industrial production of this compound may involve large-scale hydroboration processes, where the vinyl compound is reacted with a boron-containing reagent under controlled conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process, making it suitable for large-scale applications .

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-1-butenylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include palladium catalysts, bases like potassium carbonate, and oxidizing agents such as hydrogen peroxide. Reaction conditions often involve mild temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from reactions involving this compound include boronic esters, borates, and substituted vinyl compounds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-Dimethyl-1-butenylboronic acid is unique due to the combination of the vinyl group and the steric hindrance provided by the tert-butyl group. This unique structure enhances its reactivity and selectivity in various chemical reactions, making it a valuable reagent in organic synthesis .

Properties

Molecular Formula

C6H13BO2

Molecular Weight

127.98 g/mol

IUPAC Name

3,3-dimethylbut-1-enylboronic acid

InChI

InChI=1S/C6H13BO2/c1-6(2,3)4-5-7(8)9/h4-5,8-9H,1-3H3

InChI Key

CTIWKIMYFQSVBZ-UHFFFAOYSA-N

Canonical SMILES

B(C=CC(C)(C)C)(O)O

Origin of Product

United States

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